molecular formula C11H17NSi B8534590 N-(4-Ethenylphenyl)-1,1,1-trimethylsilanamine CAS No. 85968-77-0

N-(4-Ethenylphenyl)-1,1,1-trimethylsilanamine

Cat. No. B8534590
M. Wt: 191.34 g/mol
InChI Key: ZKBWJZIFJHLDCA-UHFFFAOYSA-N
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Patent
US05278244

Procedure details

To a solution of ethylmagnesium bromide in THF (0.6M, 150 mL) was added dropwise 4-[N-(trimethylsilyl)amino]styrene (8.4 g, 44 mmole) with stirring. The mixture was stirred at 40° C. for 16 hours. To the resulting solution was added trimethylsilylchloride (13 g, 120 mmole)and the mixture stirred at room temperature for 6 hours. By fractional distillation, a product was isolated at 45°-48° C./0.32 mm in 55% yield. The product was confirmed by spectral analysis to be the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[CH3:5][Si:6]([CH3:17])([CH3:16])[NH:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20]>C1COCC1>[CH3:17][Si:6]([CH3:5])([CH3:16])[N:7]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1)[Si:19]([CH3:21])([CH3:20])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
8.4 g
Type
reactant
Smiles
C[Si](NC1=CC=C(C=C)C=C1)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 40° C. for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
By fractional distillation
CUSTOM
Type
CUSTOM
Details
a product was isolated at 45°-48° C./0.32 mm in 55% yield

Outcomes

Product
Name
Type
product
Smiles
C[Si](N([Si](C)(C)C)C1=CC=C(C=C)C=C1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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